![molecular formula C14H17F2N3O B11731719 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11731719.png)

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

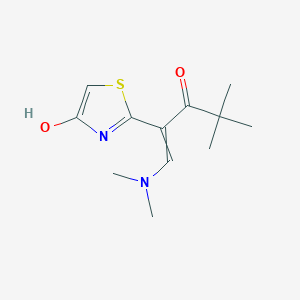

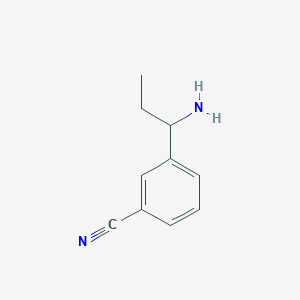

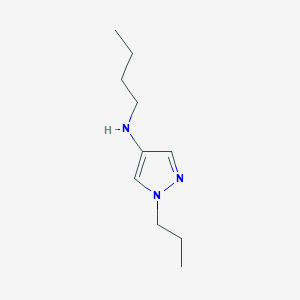

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group and a methoxyphenylmethylamine moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl group. The final step involves the coupling of the pyrazole derivative with 4-methoxybenzylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to an ethyl group.

Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Ethyl-substituted pyrazole derivatives.

Substitution: Halogenated or sulfonylated pyrazole derivatives.

科学的研究の応用

化学: この化合物は、特に新しい医薬品の開発において、より複雑な分子の合成のためのビルディングブロックとして使用することができます。

生物学: 生物学的研究では、酵素相互作用を研究するためのプローブとして、または受容体結合研究におけるリガンドとして役立つ可能性があります。

産業: 産業分野では、この化合物は特定の電子特性や光学特性を持つ新素材の開発に使用できます。

作用機序

{[1-(2,2-ジフルオロエチル)-1H-ピラゾール-4-イル]メチル}[(4-メトキシフェニル)メチル]アミンの作用機序は、酵素や受容体などの特定の分子標的と相互作用する能力に関連している可能性があります。ジフルオロエチル基は、疎水性相互作用を介して結合親和性を高める可能性があり、一方、メトキシフェニル基は標的タンパク質中の芳香族残基とπ-πスタッキング相互作用に関与する可能性があります。

類似の化合物:

- {[1-(2,2-ジフルオロエチル)-1H-ピラゾール-4-イル]メチル}[(4-ヒドロキシフェニル)メチル]アミン

- {[1-(2,2-ジフルオロエチル)-1H-ピラゾール-4-イル]メチル}[(4-クロロフェニル)メチル]アミン

独自性: {[1-(2,2-ジフルオロエチル)-1H-ピラゾール-4-イル]メチル}[(4-メトキシフェニル)メチル]アミン中のメトキシ基の存在は、その類似体と区別され、その電子特性と反応性を変化させる可能性があります。これは、生物活性と結合親和性の違いにつながる可能性があり、医薬品化学や材料科学における特定の用途に適した独自の候補となります。

類似化合物との比較

- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-hydroxyphenyl)methyl]amine

- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-chlorophenyl)methyl]amine

Uniqueness: The presence of the methoxy group in {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine distinguishes it from its analogs, potentially altering its electronic properties and reactivity. This can lead to differences in biological activity and binding affinity, making it a unique candidate for specific applications in medicinal chemistry and material science.

特性

分子式 |

C14H17F2N3O |

|---|---|

分子量 |

281.30 g/mol |

IUPAC名 |

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(4-methoxyphenyl)methanamine |

InChI |

InChI=1S/C14H17F2N3O/c1-20-13-4-2-11(3-5-13)6-17-7-12-8-18-19(9-12)10-14(15)16/h2-5,8-9,14,17H,6-7,10H2,1H3 |

InChIキー |

NDYXPNWIHSUHEL-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)CNCC2=CN(N=C2)CC(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Methylsulfonyl)phenyl]cyclobutanemethanamine](/img/structure/B11731636.png)

![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731637.png)

![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731665.png)

![1-(butan-2-yl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731675.png)

![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11731688.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731704.png)

![(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol](/img/structure/B11731710.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731714.png)